
2-(1-Methylpiperidin-4-yl)-5-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylpiperidin-4-yl)-5-nitrophenol is a chemical compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and a nitrophenol moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of both the piperidine and nitrophenol groups in its structure suggests it may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpiperidin-4-yl)-5-nitrophenol typically involves the nitration of a phenol derivative followed by the introduction of the piperidine ring. One common method includes:
Nitration of Phenol: Phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Formation of Piperidine Ring: The nitrated phenol is then reacted with 1-methylpiperidine under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to ensure high-quality output.
Types of Reactions:
Oxidation: The nitrophenol group can undergo oxidation reactions, potentially forming quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Aminophenol derivatives.
Substitution: Halogenated phenols or other substituted phenolic compounds.
Applications De Recherche Scientifique
2-(1-Methylpiperidin-4-yl)-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of 2-(1-Methylpiperidin-4-yl)-5-nitrophenol is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitrophenol group may participate in redox reactions, while the piperidine ring could interact with biological macromolecules, influencing their function and activity.
Comparaison Avec Des Composés Similaires
2-(1-Methylpiperidin-4-yl)ethanamine: A related compound with a similar piperidine structure but lacking the nitrophenol group.
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone: Another compound featuring a piperidine ring, used in different chemical contexts.
Uniqueness: 2-(1-Methylpiperidin-4-yl)-5-nitrophenol is unique due to the combination of the nitrophenol and piperidine moieties, which confer distinct chemical reactivity and potential biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development.
Propriétés
Numéro CAS |
1076197-12-0 |
|---|---|
Formule moléculaire |
C12H16N2O3 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
2-(1-methylpiperidin-4-yl)-5-nitrophenol |
InChI |
InChI=1S/C12H16N2O3/c1-13-6-4-9(5-7-13)11-3-2-10(14(16)17)8-12(11)15/h2-3,8-9,15H,4-7H2,1H3 |
Clé InChI |
PZZDQXROWDXYTA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


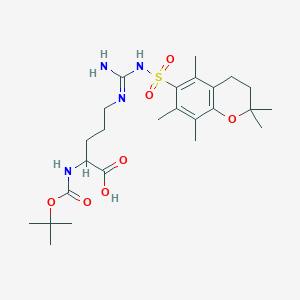
![3-[6-(4-Bromophenyl)imidazo[2,1-b]thiazol-5-yl]acrylic acid](/img/structure/B15286550.png)
![5-[4-(3,5-Dichlorophenyl)phenyl]-2,3-dihydroxy-4-[(2-methoxyacetyl)amino]pentanoic acid](/img/structure/B15286553.png)

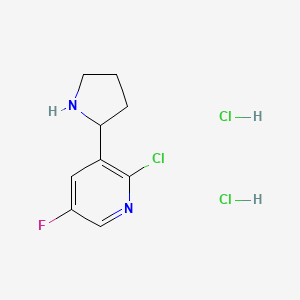
![4-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-oxobutanoic acid](/img/structure/B15286579.png)

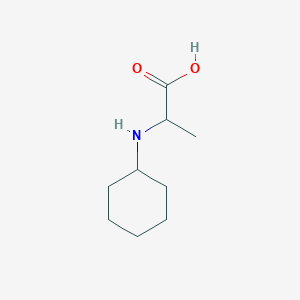
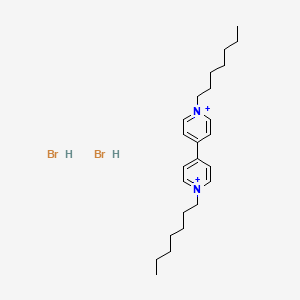
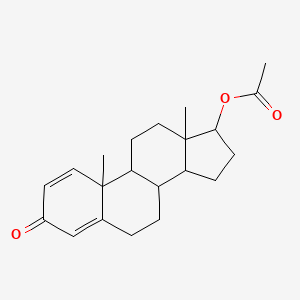


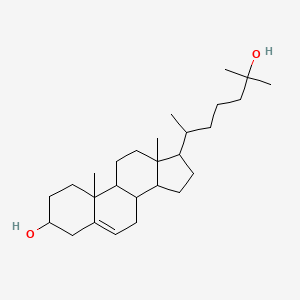
![1-[8-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B15286632.png)
